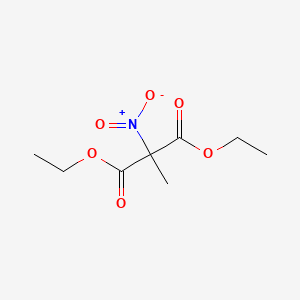

Diethyl 2-methyl-2-nitromalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65612-01-3 |

|---|---|

Molecular Formula |

C8H13NO6 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

diethyl 2-methyl-2-nitropropanedioate |

InChI |

InChI=1S/C8H13NO6/c1-4-14-6(10)8(3,9(12)13)7(11)15-5-2/h4-5H2,1-3H3 |

InChI Key |

SEWLYOPSOGRGBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

The Foundation: Malonate Esters As Prochiral Synthons

Malonic esters are a class of 1,3-dicarbonyl compounds that are widely recognized for their importance as synthons in organic chemistry. frontiersin.orgorganic-chemistry.org The carbon atom situated between the two carbonyl groups, known as the α-carbon, exhibits enhanced acidity due to the electron-withdrawing nature of the adjacent ester groups. youtube.commasterorganicchemistry.com This acidity allows for the ready deprotonation of the α-carbon by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate ion. masterorganicchemistry.comwikipedia.org

This enolate serves as a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides. masterorganicchemistry.comwikipedia.org This process, known as the malonic ester synthesis, is a powerful method for the preparation of substituted carboxylic acids. wikipedia.org The fundamental significance of malonate esters lies in their ability to act as prochiral synthons. Once a single substituent is introduced at the α-carbon, this center becomes a stereocenter if the two ester groups are different or if the introduced substituent is chiral. Even with identical ester groups, the α-carbon is prochiral, meaning the two faces of the enolate are diastereotopic, and their reaction with a chiral reagent can lead to the formation of enantiomerically enriched products. frontiersin.org This prochirality is a key feature that allows for the development of asymmetric syntheses, providing access to chiral molecules with high stereocontrol. frontiersin.org

The Strategic Role of the Nitro Functional Group

The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule to which it is attached. ontosight.aiwikipedia.org When present on an activated methylene (B1212753) system, such as in malonate esters, the nitro group further enhances the acidity of the α-protons, making them even more susceptible to deprotonation. youtube.com This increased acidity allows for reactions to be carried out under milder basic conditions. organic-chemistry.org

Beyond its influence on acidity, the nitro group is a versatile functional group that can be transformed into a variety of other functionalities, making it a strategic element in multistep syntheses. tandfonline.com For instance, the nitro group can be readily reduced to an amino group (–NH₂), which is a crucial functional group in many biologically active molecules and pharmaceutical compounds. ontosight.ai This transformation provides a direct route to α-amino acids and their derivatives. The nitro group can also participate in various other reactions, including cycloadditions and as a precursor for the generation of nitrile oxides. This chemical versatility makes the nitro group a strategic modality for introducing nitrogen-containing functionalities and for the construction of complex heterocyclic systems.

Diethyl 2 Methyl 2 Nitromalonate: a Prototypical Gem Dialkylated Nitro Malonate

Direct Nitration Strategies for Malonate Derivatives

Direct nitration offers a straightforward route to nitro-substituted malonic esters. This approach typically involves the reaction of a dialkyl malonate with a suitable nitrating agent.

Optimized Nitration of Dialkyl Malonates via Nitric Acid Reagents

The nitration of dialkyl esters of malonic acid can be effectively achieved using fuming nitric acid. google.com Traditional methods often involved carrying out the reaction at low temperatures, around 0°C, which could result in lower yields. google.com However, research has demonstrated that conducting the nitration at higher temperatures, specifically between 15°C and 50°C, can significantly increase the yield of the desired dialkyl mononitromalonate to approximately 90%. google.com This represents a substantial improvement over previous methods. google.com

The process involves the portionwise addition of fuming nitric acid to the dialkyl malonate while maintaining the reaction temperature within the optimized range. google.com The total reaction time is inversely proportional to the temperature, ranging from about fifty minutes to four hours. google.com For instance, a reaction carried out between 40°C and 50°C may only require about one hour for the addition of nitric acid and a subsequent hour of stirring. google.com This optimized protocol has been successfully applied to various dialkyl malonates, including dimethyl, diethyl, dipropyl, and others, to produce the corresponding dialkyl nitromalonates. google.com

Common nitrating agents include nitric acid (HNO₃), a mixture of nitric acid and sulfuric acid (mixed acid), and nitronium salts like NO₂⁺ BF₄⁻. numberanalytics.com The choice of solvent, such as sulfuric acid, acetic acid, or dichloromethane, also plays a crucial role in the reaction's outcome. numberanalytics.com

Influence of Reaction Parameters on Regioselectivity and Process Efficiency

The efficiency and selectivity of the nitration of malonate derivatives are highly dependent on several reaction parameters. Temperature is a critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts if not carefully controlled. google.comnumberanalytics.com The concentration of nitric acid is another key variable. Using dilute aqueous nitric acid can offer a more environmentally friendly and safer alternative to traditional mixed acid systems, often preventing over-nitration and improving regioselectivity for mono-nitration. frontiersin.orgnih.gov

The choice of solvent can significantly influence the regioselectivity of nitration, particularly in substrates with multiple potential nitration sites. For example, in the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, using acetic anhydride (B1165640) as a solvent favors nitration at the 2-position of the indole (B1671886) ring, while trifluoroacetic acid directs the nitration to the 6-position of the benzene (B151609) ring. nih.gov This is attributed to the different reactivities of the electrophilic species generated in each solvent system. nih.gov

The development of catalyst-free nitration procedures using aqueous nitric acid further enhances the greenness of the process by avoiding the use of strong co-acids and simplifying the workup. frontiersin.org

Table 1: Effect of Temperature on the Nitration of Diethyl Malonate with Fuming Nitric Acid

| Temperature Range (°C) | Reaction Time | Approximate Yield of Diethyl Nitromalonate (%) |

|---|---|---|

| 15-20 | 4 hours | 89 |

| 40-50 | ~1.5 hours | ~90 |

Data sourced from patent information describing optimized nitration processes. google.com

Sequential Functionalization Approaches for Substituted Nitromalonates

An alternative to direct nitration is the sequential functionalization of already nitrated malonates. This approach allows for the introduction of various substituents, leading to a diverse range of α-nitro-α-substituted malonic esters.

Alkylation of Nitrated Malonates: Strategies and Challenges

The alkylation of nitrated malonates, specifically diethyl nitromalonate, is a key step in the synthesis of compounds like this compound. This process typically follows the principles of malonic ester synthesis, where the α-carbon is deprotonated to form a carbanion, which then acts as a nucleophile. organicchemistrytutor.commasterorganicchemistry.comwikipedia.org

A common strategy involves the use of a base to deprotonate the diethyl malonate, followed by reaction with an alkyl halide. organicchemistrytutor.comwikipedia.org For the synthesis of diethyl 2-ethyl-2-methylmalonate, for example, diethyl 2-methylmalonate is reacted with bromoethane (B45996) in the presence of potassium carbonate in dimethylformamide (DMF). prepchem.com The reaction may require heating to achieve a higher completion rate. prepchem.com

A significant challenge in the alkylation of malonic esters is the potential for dialkylation, where two alkyl groups are introduced at the α-carbon. wikipedia.org This can lead to a mixture of products and lower the yield of the desired mono-alkylated compound. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to minimize this side reaction.

Chiral Induction and Asymmetric Alkylation via Phase-Transfer Catalysis

Asymmetric alkylation of nitrated malonates presents a sophisticated method for the synthesis of enantiomerically enriched α-tertiary nitroalkanes. Phase-transfer catalysis (PTC) has emerged as a powerful tool for achieving high enantioselectivity in such reactions. uni-giessen.denih.govunimi.it

This methodology utilizes a chiral phase-transfer catalyst to facilitate the reaction between the nitronate anion (formed by deprotonation of the nitroalkane) and an alkylating agent in a biphasic system. uni-giessen.deorganic-chemistry.org The catalyst forms a chiral ion pair with the enolate, which then undergoes alkylation, with the stereochemical outcome being directed by the chiral environment of the catalyst. unimi.it

For instance, the alkylation of tert-butyl glycinate (B8599266) Schiff bases has been extensively studied using various chiral phase-transfer catalysts, including Cinchona-derived and spirocyclic quaternary ammonium (B1175870) salts, achieving good to excellent yields and enantioselectivities. uni-giessen.deunimi.it The efficiency of these catalysts is influenced by factors such as their structure, the solvent system, and the reaction temperature. uni-giessen.de While the direct asymmetric alkylation of diethyl nitromalonate itself is a challenging area, the principles established in related systems provide a strong foundation for developing such methodologies. The construction of tertiary nitroalkanes via catalytic asymmetric C-alkylation of nitronates with alkyl halides remains an area of active research. nih.gov

Diverse Synthetic Routes to Access Nitro-Substituted Malonic Esters

Beyond direct nitration and subsequent alkylation, other synthetic strategies can provide access to nitro-substituted malonic esters. For instance, the condensation of gramine (B1672134) with a dialkyl nitromalonate can yield a dialkyl-alpha-(3-indolemethyl)-alpha-nitromalonate. google.com

Another versatile method is the malonic ester synthesis, which starts with diethyl malonate. organicchemistrytutor.commasterorganicchemistry.comwikipedia.org This involves deprotonation with a base like sodium ethoxide to form an enolate, followed by nucleophilic substitution with an alkyl halide. organicchemistrytutor.comwikipedia.orgyoutube.com This sequence can be repeated to introduce a second alkyl group. wikipedia.orgyoutube.com While this method is more commonly used to synthesize substituted acetic acids after a final decarboxylation step, the intermediate dialkylated malonic ester is a key precursor. masterorganicchemistry.comwikipedia.org

Furthermore, multicomponent strategies offer efficient pathways. For example, diethyl 2-((arylamino)methylene)malonates can be synthesized through a microwave-assisted, one-step reaction of diethyl ethoxymethylenemalonate and primary amines. mdpi.com While not directly producing a nitro-substituted malonate, these methods highlight the versatility of malonate derivatives in constructing complex molecules.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl malonate |

| Diethyl nitromalonate |

| Diethyl oximinomalonate |

| Diethyl aminomalonate |

| Diethyl acetamidomalonate |

| Ethyl pyrrole-2-carboxylates |

| Sodium chloroacetate |

| Sodium cyanide |

| Nitrile |

| Ethanol |

| Carbon monoxide |

| Dicobalt octacarbonyl |

| Fuming nitric acid |

| Toluene |

| Gramine |

| Dialkyl nitromalonate |

| Dialkyl-alpha-(3-indolemethyl)-alpha-nitromalonate |

| Tryptophane |

| Alpha-amino-beta-(3-indole)-propionic acid |

| Dimethyl nitromalonate |

| Dimethyl malonate |

| Dipropyl malonate |

| Diisopropyl malonate |

| Dibutyl malonate |

| Diamyl malonate |

| Dihexyl malonate |

| Diheptyl malonate |

| Dioctyl malonate |

| Tert-butyl glycinate Schiff base |

| Diethyl ethoxymethylenemalonate |

| Primary amines |

| Diethyl 2-((arylamino)methylene)malonates |

| Bromoethane |

| Potassium carbonate |

| Dimethylformamide |

| Diethyl 2-ethyl-2-methylmalonate |

| Sodium ethoxide |

| Alkyl halide |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester |

| Acetic anhydride |

| Trifluoroacetic acid |

| Sulfuric acid |

| Dichloromethane |

| Nitronium tetrafluoroborate |

| Cinchona-derived catalysts |

Aromatic Nucleophilic Substitution Reactions for Aryl-Substituted Nitromalonates

Aromatic nucleophilic substitution (SNAr) provides a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of aryl-substituted nitromalonates. This reaction is predicated on the activation of an aromatic ring towards nucleophilic attack by the presence of strong electron-withdrawing groups, such as a nitro (–NO₂) group. The nitro group, when positioned ortho or para to a suitable leaving group (e.g., a halide), significantly lowers the energy of the intermediate Meisenheimer complex, thereby facilitating the substitution. wikipedia.orglibretexts.orgchemistrysteps.com

A pertinent example of this methodology is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The VNS reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile that carries a leaving group. organic-chemistry.org In the context of synthesizing aryl-substituted nitromalonates, a carbanion derived from a nitromalonate bearing a leaving group on the α-carbon can act as the nucleophile.

The general mechanism for VNS involves the following steps:

Addition of the Nucleophile: A carbanion, generated from a CH-acidic compound possessing a leaving group (X) at the α-position, attacks the electron-deficient aromatic ring (e.g., a nitroarene) at a position ortho or para to the nitro group. This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-type adduct.

β-Elimination: A base abstracts a proton from the newly formed C-H bond at the site of substitution, leading to the elimination of the leaving group (X⁻) and the restoration of aromaticity. This step is typically fast. organic-chemistry.org

While direct examples of VNS using diethyl nitromalonate itself are not readily found in introductory texts, the principle can be applied using a derivative such as diethyl 2-bromo-2-nitromalonate as the carbanion precursor. The reaction with a nitroarene, such as nitrobenzene, in the presence of a strong base, would proceed as outlined above to yield diethyl 2-(nitrophenyl)-2-nitromalonate.

Table 1: Illustrative Example of Vicarious Nucleophilic Substitution for Aryl-Substituted Nitromalonates

| Aryl Substrate | Nucleophile Precursor | Base | Solvent | Product |

| Nitrobenzene | Diethyl 2-bromo-2-nitromalonate | Potassium tert-butoxide | Tetrahydrofuran (THF) | Diethyl 2-nitro-2-(4-nitrophenyl)malonate |

Synthetic Transformations from Related Nitroso-Malonate Intermediates

An alternative and powerful strategy for the synthesis of nitromalonates involves the oxidation of the corresponding nitroso-malonate intermediates. C-nitroso compounds are known to be versatile synthetic intermediates, though their high reactivity often necessitates their in situ generation and use. imperial.ac.uk The transformation of a nitroso group (–N=O) to a nitro group (–NO₂) is an oxidative process that can be achieved using various oxidizing agents.

A notable method for the preparation of the precursor, diethyl 2-nitrosomalonate, involves the nitrosation of diethyl malonate. This can be accomplished using reagents like sodium nitrite (B80452) in an acidic medium. The resulting diethyl 2-oximinomalonate exists in tautomeric equilibrium with diethyl 2-nitrosomalonate. cjcatal.com

The subsequent oxidation of the nitroso group to a nitro group can be effectively carried out using potent oxidizing agents. Ozone (O₃) has been demonstrated to be an effective reagent for the oxidation of a variety of aliphatic nitroso compounds to their corresponding nitro derivatives. The reaction is typically performed in an inert solvent, such as glacial acetic acid, at controlled temperatures. This method is advantageous as it often provides clean conversion with good to excellent yields.

Another effective oxidizing agent for this transformation is hydrogen peroxide, often in the presence of a suitable catalyst. For instance, the oxidation of N,N-diethylhydroxylamine to the corresponding nitroso compound and further to the nitro compound can be catalyzed by titanium silicalite-1 (TS-1) with hydrogen peroxide. While this example is for a hydroxylamine (B1172632), similar principles can be applied to the oxidation of C-nitroso compounds.

Table 2: Oxidation of a Nitroso-Malonate Intermediate

| Substrate | Oxidizing Agent | Catalyst | Solvent | Product | Yield |

| Diethyl 2-nitrosomalonate | Ozone (O₃) | None | Glacial Acetic Acid | Diethyl 2-nitromalonate | High (qualitative) |

Nucleophilic Character and Carbon-Carbon Bond Forming Reactions

The potential for this compound to act as a nucleophile is severely restricted by its molecular structure. Unlike its parent compound, it lacks an acidic proton on the central carbon (the α-carbon). This absence prevents the formation of a resonance-stabilized carbanion (an enolate), which is the key reactive intermediate for many carbon-carbon bond-forming reactions.

The Michael addition is a cornerstone of organic synthesis, involving the 1,4-conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com Resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonic esters are classic Michael donors. organic-chemistry.org

However, this compound cannot function as a Michael donor. The methylation at the C-2 position means there is no α-hydrogen to be removed by a base to form the necessary nucleophilic enolate. sigmaaldrich.comuni.lu

For context, the closely related diethyl nitromalonate is an effective Michael donor. In the presence of a base, it is readily deprotonated to form a nucleophile that can add to various Michael acceptors.

Table 1: Examples of Michael Acceptors for Malonate-Type Donors

| Michael Acceptor Class | Example |

|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone |

| α,β-Unsaturated Esters | Ethyl acrylate |

| α,β-Unsaturated Nitriles | Acrylonitrile |

The mechanism involves the initial deprotonation of the donor, followed by nucleophilic attack on the β-carbon of the acceptor, and subsequent protonation to yield the final adduct. masterorganicchemistry.com

Similar to its inability to participate in Michael additions, this compound is unreactive in other C-C bond-forming reactions that require an enolizable intermediate, such as Claisen condensations. These reactions depend on the nucleophilic character of an α-carbon, which is absent in this molecule.

While the molecule as a whole cannot act as a carbon nucleophile, the individual functional groups possess inherent electrophilic sites. The carbonyl carbons of the two ester groups are electrophilic and could theoretically react with exceptionally strong nucleophiles. However, such reactions are not a primary mode of reactivity for this compound under typical synthetic conditions, as the steric hindrance around the quaternary center and the electronic effects of the adjacent groups would influence reactivity.

Transformations Involving the Nitro Functionality

The nitro group is the most reactive center of the molecule and the focal point of its transformation chemistry. It can undergo reduction to various nitrogen-containing functionalities or be used to generate other reactive intermediates.

The reduction of the nitro group is a fundamental transformation. Depending on the reagents and conditions used, aliphatic nitro compounds can be selectively reduced to either hydroxylamines or primary amines. These transformations are applicable to this compound.

Formation of Amines: Complete reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a common and effective method. Chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or tin(II) chloride (SnCl₂) in acidic media also yields the corresponding amine.

Formation of Hydroxylamines: Partial reduction of the nitro group to a hydroxylamine can be accomplished using milder reducing agents. A common method involves the use of zinc dust in the presence of ammonium chloride.

Table 2: Reagents for the Reduction of Nitro Groups

| Reagent(s) | Product |

|---|---|

| H₂, Pd/C | Amine |

| LiAlH₄ | Amine |

| SnCl₂, HCl | Amine |

Nitrile oxides are highly useful 1,3-dipoles in organic synthesis, primarily employed in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. researchgate.net They are typically generated in situ from primary nitroalkanes or via the dehydrohalogenation of hydroximoyl halides. researchgate.netbeilstein-journals.org

Given that this compound is a tertiary nitro compound, its direct conversion to a nitrile oxide via standard dehydration methods is not feasible, as these methods require an α-hydrogen. However, related nitromalonates can serve as precursors. For instance, diethyl nitromalonate has been shown to generate a nitrile oxide intermediate upon heating, which subsequently dimerizes. anu.edu.au This process likely involves a more complex pathway involving elimination of the ester groups.

Once generated, nitrile oxides are potent intermediates for synthesizing isoxazoles and isoxazolines. youtube.comnih.gov They readily react with a wide variety of dipolarophiles (molecules with a double or triple bond).

Reaction with Alkynes: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne yields a stable, aromatic isoxazole (B147169) ring. youtube.com

Reaction with Alkenes: The corresponding reaction with an alkene produces a 2-isoxazoline (a dihydroisoxazole). researchgate.netnih.gov

Table 3: Common Dipolarophiles for Nitrile Oxide Cycloadditions

| Dipolarophile Class | Product Heterocycle |

|---|---|

| Alkenes | 2-Isoxazoline |

| Alkynes | Isoxazole |

A direct, one-step conversion of the tertiary nitro group in this compound to an imine is not a standard transformation. However, a multi-step sequence can be envisioned, primarily through the Nef reaction.

The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone under basic conditions followed by acidification. While the reaction is most common for primary and secondary nitroalkanes, related transformations for tertiary nitro compounds can be induced under specific conditions, often involving an oxidative or reductive step to first generate an intermediate that can be hydrolyzed.

Assuming a ketone intermediate (specifically, diethyl 2-methyl-3-oxobutane-1,1-dicarboxylate) could be formed from the nitro compound, it could then be readily converted to an imine. This second step involves a condensation reaction with a primary amine, typically under acidic catalysis, to eliminate water and form the C=N double bond of the imine (or a related Schiff base).

Thermolytic Behavior and Degradation Pathways

The thermal stability and decomposition of nitromalonate esters are critical aspects of their chemistry, dictating their synthetic utility and potential for transformation into various heterocyclic systems. The presence of the nitro group and two ester functionalities on a single carbon atom creates a molecule primed for complex thermal reactions.

Thermal Decomposition Mechanisms and Products (e.g., Furoxans, Oxime Esters)

The thermal decomposition of gem-dinitromethanes and related nitro-activated methylene compounds has been a subject of significant study. For the parent compound, diethyl nitromalonate, thermal decomposition has been observed to yield furoxan (1,2,5-oxadiazole-2-oxide) derivatives. sigmaaldrich.comchemicalbook.com This transformation is believed to proceed through the formation of highly reactive nitrile oxide intermediates.

While specific studies on the thermolysis of this compound are not extensively detailed in the literature, its structural similarity to other nitromalonates suggests analogous decomposition pathways. The key difference is the presence of the methyl group, which precludes the formation of a simple nitrile oxide through direct elimination as seen with diethyl nitromalonate. Instead, thermolysis of this compound would likely involve more complex fragmentation or rearrangement pathways. One plausible route involves the initial loss of carbon dioxide or an ethoxycarbonyl group, followed by rearrangement to form reactive intermediates that could lead to products like oxime esters or other degradation compounds.

Decarboxylative Processes of Nitromalonate Systems

Decarboxylation is a fundamental reaction for malonic acid derivatives, often occurring under thermal or hydrolytic conditions. For systems like this compound, the process typically involves hydrolysis of the ester groups to the corresponding malonic acid, which is often thermally unstable and readily loses carbon dioxide.

Studies on related compounds, such as diethyl 2-(perfluorophenyl)malonate, demonstrate that hydrolysis is frequently accompanied by complete decarboxylation. nih.gov In these cases, attempts to isolate the substituted malonic acid are often unsuccessful, yielding the corresponding acetic acid derivative instead. nih.govbeilstein-journals.org Vigorous acidic hydrolysis of diethyl 2-(perfluorophenyl)malonate, for example, leads directly to 2-(perfluorophenyl)acetic acid in good yield. nih.gov This suggests that the intermediate 2-(perfluorophenyl)malonic acid is highly prone to thermal decarboxylation under the reaction conditions. nih.govbeilstein-journals.org This strong tendency toward decarboxylation is a characteristic feature of malonic acids substituted with potent electron-withdrawing groups. nih.gov

The table below summarizes the results of acidic hydrolysis experiments on diethyl 2-(perfluorophenyl)malonate, illustrating the prevalence of decarboxylation.

| Reagents | Temperature | Time (h) | Product | Yield |

| HBr (48% aq.), AcOH | Reflux | 5 | 2-(Perfluorophenyl)acetic acid | 63% |

| HBr (48% aq.) | Reflux | 16 | 2-(Perfluorophenyl)acetic acid | Traces |

| TFA (10 equiv.) | Reflux | 16 | No reaction | - |

| Data derived from studies on diethyl 2-(perfluorophenyl)malonate, a related substituted malonate system. nih.gov |

Pericyclic Reactions and Cycloaddition Chemistry

While this compound is not itself a classic 1,3-dipole, it can serve as a precursor to reactive intermediates, such as nitrile oxides, which are highly valuable in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. sci-rad.com

[3+2] Cycloaddition Reactions with Various Dipolarophiles

The [3+2] cycloaddition is a powerful, atom-economical reaction that involves the combination of a three-atom component (1,3-dipole) and a two-atom component (dipolarophile) to form a five-membered ring. sci-rad.com A common strategy involves the in-situ generation of a nitrile oxide from a nitro-containing precursor, which then reacts with a suitable dipolarophile.

In the context of this compound, thermal or chemical inducement could potentially lead to fragmentation and rearrangement to form a nitrile oxide intermediate. This intermediate would be a powerful 1,3-dipole capable of reacting with a wide array of dipolarophiles. The reactivity in these zwitterionic-type cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile. scielo.org.mx

The table below lists common dipolarophiles used in such reactions.

| Dipolarophile Class | Example |

| Alkenes | Dimethyl maleate (B1232345) scielo.org.mx |

| Alkynes | Diphenylacetylene sci-rad.com |

| Isocyanates | 3-methyl-1-(methylthio)-1-butenyl isocyanate sci-rad.com |

Formation of Isoxazolidine (B1194047) and Isoxazoline (B3343090) Ring Systems

The reaction of a nitrile oxide intermediate, potentially generated from this compound, with different unsaturated systems provides a direct route to important heterocyclic frameworks.

Isoxazolidines: The [3+2] cycloaddition between a nitrile oxide and an alkene leads to the formation of a substituted isoxazolidine ring.

Isoxazolines: When an alkyne is used as the dipolarophile, the cycloaddition results in the formation of an isoxazoline ring system. sci-rad.com

The general scheme for these transformations is outlined below.

| 1,3-Dipole Precursor | Intermediate | Dipolarophile | Product Ring System |

| This compound | Nitrile Oxide (hypothesized) | Alkene | Isoxazolidine |

| This compound | Nitrile Oxide (hypothesized) | Alkyne | Isoxazoline |

Strategic Utility and Applications of Diethyl 2 Methyl 2 Nitromalonate in Advanced Chemical Synthesis

Precursor in Amino Acid and Biologically Active Molecule Synthesis

The presence of the nitro group is key to the utility of diethyl 2-methyl-2-nitromalonate as a precursor for amino-containing molecules. The nitro functional group serves as a masked form of an amine, which can be revealed in a later synthetic step.

Pathways to Alpha-Amino Esters via Nitro Precursors

A fundamental transformation leveraging this compound is its conversion to α-methyl-α-amino esters. The synthetic pathway hinges on the chemical reduction of the nitro group to a primary amine. This transformation is a cornerstone of nitro compound chemistry and can be achieved through various established methods, including catalytic hydrogenation or the use of dissolving metal reductants.

The general scheme for this conversion involves the reduction of the nitro-functionalized malonate to yield the corresponding amino derivative. The resulting product, diethyl 2-amino-2-methylmalonate, is a non-proteinogenic α-amino acid derivative, a class of compounds of significant interest in medicinal chemistry and drug design.

Reaction Pathway:

Starting Material: this compound

Reaction: Reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Common Reagents: Catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Palladium on carbon) or metal-based reduction (e.g., Zinc or Iron in acidic medium).

Product: Diethyl 2-amino-2-methylmalonate

This pathway provides a direct route to a quaternary α-amino ester, a structural motif present in various biologically active compounds.

Synthesis of Specific Amino Acid Analogues (e.g., Tryptophane)

The utility of nitromalonate esters extends to the synthesis of complex, naturally occurring amino acids and their analogues. A notable example, detailed in patent literature for the closely related dialkyl nitromalonates, is the synthesis of tryptophane. google.com This established methodology can be adapted to demonstrate the potential of this compound in preparing α-methylated tryptophane analogues.

The synthesis begins with a Mannich-type condensation between gramine (B1672134), a naturally occurring indole (B1671886) alkaloid, and a dialkyl nitromalonate. google.com This reaction forms a new carbon-carbon bond, attaching the indolemethyl group to the carbon bearing the nitro group. Following this key step, a sequence of hydrolysis, decarboxylation, and reduction steps yields the final amino acid.

Synthetic Sequence for Tryptophane (using dialkyl nitromalonate): google.com

Condensation: Gramine is condensed with a dialkyl nitromalonate to produce a dialkyl alpha-(3-indolemethyl)-alpha-nitromalonate.

Decarbalkoxylation & Reduction: Subsequent chemical steps lead to the removal of one of the ester groups and the reduction of the nitro group to an amine.

Hydrolysis: Final hydrolysis of the remaining ester yields the carboxylic acid, producing tryptophane (α-amino-β-(3-indole)propionic acid). google.com

By applying this logic to this compound, chemists can access α-methyl-tryptophane derivatives, which are valuable probes for biochemical studies and potential components of peptide-based pharmaceuticals.

Contributions to Polyfunctionalized Compound Assembly

The structure of this compound inherently makes it a building block for polyfunctionalized compounds. A single carbon atom is simultaneously equipped with a synthetically versatile nitro group, two ester functionalities, and a methyl group. This dense array of functional groups allows for the creation of complex molecules in an efficient manner.

The conversion to diethyl 2-amino-2-methylmalonate is a prime example. The product itself is a polyfunctionalized molecule, containing an amine, a quaternary center, and two esters. Each of these groups can be further manipulated:

The amine can be acylated, alkylated, or used to form amides and other nitrogen-containing heterocycles.

The esters can be hydrolyzed to carboxylic acids, reduced to alcohols, or reacted with Grignard reagents.

The quaternary center provides steric bulk and a fixed stereochemical point in the molecule, influencing its three-dimensional shape.

Therefore, this compound serves as a valuable starting point for assembling molecules where multiple, distinct functional groups are required in close proximity, a common requirement for pharmacologically active agents and complex natural product synthesis.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.org Cascade reactions, similarly, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in a single reaction vessel. The utility of this compound in these processes can be inferred from the reactivity of its constituent functional groups.

The nitro group is a potent electron-withdrawing group, which activates the quaternary carbon, making it susceptible to certain types of reactions. However, the absence of an acidic α-hydrogen, due to the presence of the methyl group, prevents its direct participation as a nucleophile in base-catalyzed condensation reactions like the classical Michael addition. encyclopedia.pubresearchgate.net This steric hindrance and lack of an acidic proton significantly influence its potential roles in MCRs.

Despite this, it is conceivable that under specific conditions, the nitro group could be transformed in situ to initiate a cascade sequence. For instance, reduction of the nitro group to a nitroso or amino group could unveil new reactive pathways. A hypothetical cascade reaction could be initiated by the partial reduction of the nitro group, followed by an intramolecular cyclization or a subsequent intermolecular reaction.

Furthermore, while the compound itself cannot act as a traditional Michael donor, it could potentially serve as an electrophile in certain cascade processes. nih.govfrontiersin.orgnih.gov For example, a reaction could be designed where a nucleophile attacks one of the ester groups, triggering a cascade of events involving the other functional groups. The steric bulk of the quaternary center would likely play a significant role in the stereochemical outcome of such reactions.

Chemo- and Regioselective Synthesis of Complex Molecular Scaffolds

The selective transformation of one functional group in the presence of others (chemoselectivity) and the control of the position of a chemical reaction (regioselectivity) are paramount in the synthesis of complex molecules. nih.gov The structure of this compound presents both challenges and opportunities in this regard.

The two diethyl ester groups could, in principle, be differentiated. For instance, selective hydrolysis of one ester group could be achieved using sterically hindered enzymes or by carefully controlling reaction conditions. This would generate a carboxylic acid functionality, opening up a new set of possible transformations, such as amide bond formation or further derivatization.

The nitro group is a versatile functional handle that can be reduced to an amine, which in turn can participate in a wide array of reactions for the construction of nitrogen-containing heterocycles. The synthesis of chiral malonates and their derivatives is a significant area of research for building complex chiral molecules. frontiersin.org While the methyl group in this compound makes the alpha-carbon a quaternary center, which can be a desirable feature in certain complex scaffolds, it also presents challenges for further substitution at this position.

A plausible synthetic application would be the use of this compound as a precursor for α,α-disubstituted amino acids. This could be achieved through the reduction of the nitro group to an amine, followed by selective hydrolysis and decarboxylation of the ester groups. The resulting gem-dimethyl amino acid derivative could be a valuable building block for peptides and other biologically active molecules.

| Reaction Type | Potential Product | Significance |

| Nitro Group Reduction | Diethyl 2-amino-2-methylmalonate | Precursor to α-methylated amino acids |

| Selective Ester Hydrolysis | Monoacid derivative | Bifunctional building block |

| Decarboxylation | Ethyl 2-methyl-2-nitropropanoate | Simplification of the scaffold |

Table 2: Potential Transformations and Products of this compound

Emerging Applications in Materials Chemistry and Nanotechnology

While the primary applications of malonate derivatives have traditionally been in organic synthesis, there is growing interest in their use in materials science and nanotechnology. The functional groups present in this compound suggest potential applications in these emerging fields.

Utilization as Ligands in Molecular Precursors for Thin Film Deposition (e.g., Metal Oxides)

The formation of high-quality thin films of metal oxides is crucial for a wide range of electronic and energy applications. rsc.org These films are often deposited from molecular precursors, which are organometallic compounds that decompose under controlled conditions to yield the desired metal oxide. The ligands attached to the metal center in these precursors play a critical role in their volatility, decomposition temperature, and the purity of the resulting film.

Malonate derivatives have been explored as ligands for metal precursors in metal-organic chemical vapor deposition (MOCVD). researchgate.net The ester groups of this compound can coordinate with metal ions, forming stable complexes. The presence of the nitro group could potentially lower the decomposition temperature of the metal-ligand complex, which can be advantageous in certain deposition processes. Furthermore, the volatility of the precursor can be tuned by modifying the alkyl groups of the ester.

A hypothetical application would involve the synthesis of a metal complex where the metal ion is coordinated to the carbonyl oxygen atoms of the this compound ligands. This precursor could then be used in a CVD or atomic layer deposition (ALD) process to deposit a metal oxide thin film. google.com The nitro group might facilitate a cleaner decomposition, leaving fewer carbon impurities in the final film.

Development of Functionalized Materials through Nitromalonate Derivatives

The derivatization of this compound could lead to the creation of novel functional materials. The nitro and ester groups can be chemically modified to introduce a variety of other functionalities, which can then be used to tailor the properties of polymers or other materials.

For example, the reduction of the nitro group to an amine, followed by reaction with a polymerizable group, could generate a monomer that can be incorporated into a polymer chain. The resulting polymer would have pendant gem-dimethyl malonate groups, which could be further functionalized or used to chelate metal ions. This approach could lead to the development of new functional polymers for applications in areas such as drug delivery, catalysis, or water purification.

Another potential avenue is the use of nitromalonate derivatives as building blocks for metal-organic frameworks (MOFs). By converting the ester groups to carboxylic acids, a di- or tri-functional ligand could be synthesized. The nitro group could serve as a modifiable handle within the pores of the MOF, allowing for post-synthetic modification to tune the properties of the material for specific applications, such as gas storage or separation. While specific research on this compound in this context is lacking, the principles of materials design suggest these as plausible future directions.

Computational and Spectroscopic Approaches to Understanding Diethyl 2 Methyl 2 Nitromalonate Chemistry

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations have emerged as powerful tools for elucidating the complex reaction mechanisms of organic compounds. These computational methods provide insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational method that has proven to be particularly effective in analyzing the reaction pathways of nitro compounds. By modeling the electron density of a system, DFT can be used to calculate the energies of various intermediates and transition states along a reaction coordinate. This information is crucial for determining the most likely mechanism for a given transformation.

For instance, in the context of reactions involving nitroalkanes, DFT studies have been instrumental in validating experimentally proposed catalytic cycles. A notable example is the investigation of the asymmetric nitroaldol (Henry) reaction catalyzed by a dinuclear Zn complex, where DFT calculations confirmed the deprotonation of the nitroalkane as the initial step, followed by C-C bond formation and subsequent protonation. beilstein-journals.org While specific DFT studies on diethyl 2-methyl-2-nitromalonate are not extensively available in public literature, the principles from related systems can be applied. For example, studies on the alkaline hydrolysis of other nitroaromatic compounds have utilized DFT to evaluate the Gibbs free energy of activation (ΔG‡) and reaction (ΔGrxn) for proposed mechanistic steps, such as the formation of Meisenheimer complexes and proton abstraction. nih.gov These calculations help in identifying the kinetically and thermodynamically favored pathways.

Molecular Orbital and Electronic Structure Studies on Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Molecular orbital (MO) theory provides a framework for understanding how the distribution of electrons influences chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they represent the frontiers of electron donation and acceptance, respectively.

Recent advances in computational chemistry, particularly within the framework of Molecular Electron Density Theory (MEDT), have shifted the focus from molecular orbitals to the changes in electron density during a reaction. beilstein-journals.org This approach utilizes tools like the Electron Localization Function (ELF) to analyze bond reorganization along a reaction pathway, revealing sequential bond formation in many cases. beilstein-journals.org

For nitro compounds, the electronic nature of the nitro group, with its strong electron-withdrawing character, significantly influences the reactivity of the molecule. In the case of this compound, the presence of the nitro group and two ester functionalities on the same carbon atom creates a highly electrophilic center, making it susceptible to nucleophilic attack. MO diagrams can illustrate how the atomic orbitals of the constituent atoms combine to form the molecular orbitals of the entire molecule, providing a visual representation of bonding and antibonding interactions. chemicalbook.comsigmaaldrich.compearson.comresearchgate.net

Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic techniques are indispensable for the real-time observation of chemical reactions, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Real-time Analysis of Intermediates and Transition States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of organic reactions in real time. uni.luchemsynthesis.com By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants and the appearance of products, as well as to detect and characterize short-lived intermediates. uni.luchemsynthesis.com Flow NMR spectroscopy is a particularly useful technique for non-invasive, real-time reaction monitoring under relevant conditions, overcoming many of the limitations of traditional offline sampling. chemicalbook.comnih.gov

In the context of reactions involving malonates, such as the Michael addition of diethyl malonate to β-nitrostyrene, ¹H NMR monitoring has been successfully employed to follow the complete conversion of reactants and the formation of the desired product. prepchem.com This technique can also reveal the presence of side products and provide insights into the role of catalysts. prepchem.com

Spectroscopic Signatures of this compound and its Transformations

The structural features of this compound give rise to characteristic spectroscopic signatures. While a comprehensive, publicly available spectral analysis for this specific compound is limited, data for related compounds provide valuable insights.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic chemical shifts for the methyl and ethyl groups of the ester functionalities, as well as for the quaternary carbon bearing the nitro and ester groups. The specific chemical shifts would be influenced by the electron-withdrawing nature of the substituents.

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetics and thermodynamics of the chemical transformations of this compound is essential for controlling its reactivity and predicting its behavior under various conditions.

Kinetic studies of the reduction of nitro compounds have shown that the reaction rates are influenced by the structure of the molecule, including the nature and position of substituents. chemicalbook.commdpi.com For instance, the reduction rate of aromatic nitro compounds can vary depending on the other functional groups present on the aromatic ring. chemicalbook.commdpi.com

Reaction Rate Determinations and Activation Energy Profiling

Detailed experimental and computational studies on the reaction rate determinations and activation energy profiling of this compound are not extensively available in publicly accessible scientific literature. The inherent complexities of reactions involving nitro compounds, which can often be energetic and proceed through multiple pathways, necessitate sophisticated analytical and computational methods for elucidation.

While specific kinetic data for this compound is scarce, general principles of chemical kinetics can be applied to hypothesize its reactivity. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electron density distribution within the molecule, thereby affecting its reaction pathways and activation barriers. For instance, in decomposition reactions, the cleavage of the C-N bond is often a critical step, and its activation energy would be a key determinant of the reaction rate.

Computational chemistry, employing methods such as Density Functional Theory (DFT) and ab initio calculations, would be an invaluable tool for mapping the potential energy surface of reactions involving this compound. Such studies could predict transition state geometries and calculate activation energies for various proposed mechanisms, including thermal decomposition, hydrolysis, or reactions with other chemical species. However, specific published research applying these methods to this compound is not readily found.

For comparison, studies on the thermal decomposition of the related compound, diethyl nitromalonate, have indicated the formation of furoxan, suggesting a complex reaction cascade. sigmaaldrich.com A thorough kinetic analysis of this compound would likely involve spectroscopic techniques such as UV-Vis or NMR spectroscopy to monitor the concentration of reactants and products over time at various temperatures. This data would allow for the determination of the rate law and the experimental activation energy via the Arrhenius equation.

Equilibrium Studies and Product Distribution Analysis

Comprehensive equilibrium studies and detailed product distribution analyses for reactions of this compound are not well-documented in the available scientific literature. Understanding the equilibrium position and the array of potential products is crucial for controlling reaction outcomes and optimizing synthetic procedures.

The reactivity of this compound will be dictated by the stability of the parent molecule relative to its potential products under specific reaction conditions (e.g., temperature, solvent, presence of catalysts). The steric hindrance introduced by the methyl group at the α-position, in addition to the electronic effects of the nitro and ester groups, will play a significant role in determining the thermodynamics of its reactions.

Product distribution analysis would typically be carried out using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic methods for structure elucidation of the separated components. For instance, in a potential thermal decomposition scenario, one might expect to see a variety of products arising from different fragmentation pathways.

Without dedicated research on this specific molecule, it is challenging to provide a definitive analysis of its equilibrium behavior and product distributions in various chemical transformations.

Prospective Research Directions and Future Avenues for Diethyl 2 Methyl 2 Nitromalonate

Innovations in Green Chemistry and Sustainable Synthesis

The future synthesis of diethyl 2-methyl-2-nitromalonate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Research in this area focuses on developing cleaner reaction conditions and more effective catalytic systems.

Traditional synthetic methods often rely on harsh conditions and volatile organic solvents. Future research will prioritize the adoption of greener alternatives. For instance, solvent-free, microwave-assisted synthesis has emerged as an environmentally friendly approach for related malonate derivatives, such as diethyl 2-((arylamino)methylene)malonates (DAMMs). mdpi.com This technique accelerates reaction rates through selective heating, often leading to higher yields in shorter timeframes. mdpi.com Similarly, room temperature liquid-phase synthesis, which has been successfully applied to produce compounds like diethyl 2-((4-nitroanilino)methylene)malonate in alcoholic potassium hydroxide, offers a rapid and energy-efficient alternative to conventional heating. researchgate.net The exploration of such conditions for the synthesis and reactions of this compound could significantly reduce energy consumption and the use of hazardous solvents.

Table 1: Comparison of Conventional and Green Synthesis Methods for Malonate Derivatives

| Feature | Conventional Method (e.g., Reflux in Toluene) | Green Alternative (e.g., Microwave-Assisted) |

| Solvent | Often requires high-boiling organic solvents (e.g., toluene, diphenyl ether) mdpi.com | Can be performed solvent-free mdpi.com |

| Temperature | High temperatures (100–160 °C) mdpi.com | Controlled heating, often with lower bulk temperatures |

| Reaction Time | 1–6 hours mdpi.com | Significantly shorter, often minutes mdpi.com |

| Energy Input | Sustained heating of the entire reaction vessel | Selective and efficient heating of polar reactants mdpi.com |

| Yield | Good (e.g., 70-85% for some DAMMs) mdpi.com | Often improved (>95% with catalysis) mdpi.com |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and steer reactions toward desired products, minimizing waste. For the synthesis of malonate derivatives, both metal-catalyzed and organocatalytic systems have shown great promise. Metal catalysts like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) have been used in multicomponent reactions to afford DAMMs in good yields. mdpi.com In other contexts, isoamyl nitrite (B80452) has been used as a diazotization reagent with a catalyst in a non-aqueous system to produce diazonium salts with yields approaching 100%, which then react with diethyl malonate. google.com

Bifunctional organocatalysts, such as those derived from 2-aminoDMAP/urea, have proven highly effective in promoting enantioselective Michael additions of diethyl malonate to nitroolefins, achieving excellent yields (65-95%) and high enantiomeric excess (80-99% ee). metu.edu.tr The development of bespoke catalytic systems tailored for this compound could enable highly selective transformations that are currently challenging, opening doors to the synthesis of complex chiral molecules containing a quaternary carbon center.

Exploration of Unconventional Reactivity Modes

Moving beyond traditional two-electron chemistry, future research is expected to delve into the unconventional reactivity of this compound, particularly through the application of light, electricity, and radical-based processes.

The reactivity of this compound under photochemical or electrochemical conditions remains a largely unexplored frontier. The nitro group is known to be electroactive and photoactive, suggesting that this compound could participate in novel transformations initiated by light or electric current. For instance, a structurally similar compound, diethyl 2-bromo-2-methylmalonate, has been used as an initiator in visible-light-curable, solvent-free acrylic pressure-sensitive adhesives via photoredox-mediated radical polymerization. researchgate.net This suggests a potential pathway for using this compound in photopolymerization or other light-mediated reactions. Investigating its electrochemical properties could reveal pathways for selective reductions of the nitro group or other redox-triggered cyclization and coupling reactions.

The presence of the nitro group makes this compound an intriguing candidate for radical-mediated reactions and single-electron transfer (SET) chemistry. The analogous compound, diethyl 2-bromo-2-methylmalonate, demonstrates the potential of this scaffold by initiating O-atom transfer radical polymerization (O-ATRP). researchgate.net It is conceivable that the nitro group in this compound could be induced to participate in similar radical processes. SET reduction of the nitro group could generate a radical anion, a highly reactive intermediate capable of initiating polymerization, participating in cascade reactions, or forming new carbon-carbon bonds under mild conditions. Exploring this reactivity could lead to new methods for polymer synthesis and the construction of complex molecular architectures.

Designed Synthesis of Functional Molecules and Advanced Materials

The ultimate goal of studying the reactivity of this compound is to harness it for the synthesis of valuable molecules and materials. Its unique structure, featuring a quaternary carbon atom substituted with a nitro group and two ester functionalities, makes it a valuable building block.

The parent compound, diethyl nitromalonate, is a known precursor in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai It is used to prepare amino acids and can be a starting material for more complex heterocyclic structures. ontosight.aigoogle.com The addition of the methyl group in this compound provides a key structural difference that can be exploited. This feature allows for the introduction of a stereochemically defined quaternary center, a common motif in many biologically active natural products and pharmaceuticals. Future work will likely focus on using this compound as a linchpin in the total synthesis of complex targets. Furthermore, its potential as a monomer or initiator in radical polymerizations, as suggested by analogous compounds, could lead to the development of advanced materials, such as specialized adhesives or functional polymers with unique properties. researchgate.net

Tailored Derivatization for Targeted Applications in Chemical Biology

The malonate ester and nitro functionalities of this compound offer multiple avenues for derivatization, enabling the synthesis of a diverse library of compounds for chemical biology applications. The presence of the nitro group, a known pharmacophore and toxicophore, suggests potential biological activity. nih.govnih.gov

Future research could focus on the selective transformation of the nitro and ester groups to introduce bioactive moieties. For instance, reduction of the nitro group to an amine would provide a handle for amide bond formation, allowing for the conjugation of peptides, fluorophores, or other reporter molecules. This would enable the use of the resulting derivatives as chemical probes to study biological processes.

Furthermore, the malonate moiety can be envisioned as a precursor to more complex heterocyclic systems. For example, through a series of reduction and cyclization reactions, it may be possible to synthesize novel benzodiazepines or other nitrogen-containing heterocycles with potential therapeutic applications. The methyl group at the α-position could influence the conformational rigidity of these synthesized molecules, potentially leading to enhanced binding affinity and selectivity for biological targets.

A key research direction would be to explore the Michael addition reactions of related activated olefins, which could be synthesized from this compound. While the direct Michael addition to the methylated carbon is not feasible, derivatization to an unsaturated system could open up pathways to conjugate addition of biological nucleophiles, such as cysteine residues in proteins. This strategy has been successfully employed with related malonates for the analysis of thiols in biological media.

Integration into Supramolecular Assemblies and Polymeric Architectures

The potential for this compound and its derivatives to participate in non-covalent interactions makes them intriguing building blocks for supramolecular chemistry. The nitro group can act as a hydrogen bond acceptor, while the ester carbonyls also possess this capability. These interactions could be exploited to direct the self-assembly of molecules into well-defined architectures such as gels, liquid crystals, or functional thin films.

Moreover, the derivatization of the ester groups into longer alkyl chains or aromatic units could introduce van der Waals and π-π stacking interactions, further controlling the supramolecular organization. The synthesis of bolaamphiphiles or gemini (B1671429) surfactants based on the this compound scaffold is a plausible research avenue.

In the realm of polymer chemistry, while direct polymerization of this compound is unlikely, its derivatives could be designed as functional monomers. For instance, conversion of the ester groups to alcohols would allow for their incorporation into polyesters or polyurethanes. The nitro group would then be available as a pendant functional group along the polymer backbone, which could be further modified or utilized for its electronic properties. The anionic polymerization of related methylidene malonates has been demonstrated, suggesting that with appropriate chemical modification, derivatives of this compound could be integrated into polymer chains. rsc.org

Interdisciplinary Collaborations and Translational Research

The prospective applications of this compound and its derivatives are not confined to fundamental organic chemistry but extend to applied sciences, necessitating collaborations with other disciplines.

Synergies with Pharmaceutical and Agrochemical Industries

The nitro group is a well-established functional group in a variety of bioactive molecules, including antimicrobials and antiparasitics. nih.govnih.gov This suggests that derivatives of this compound could exhibit interesting biological activities. Collaborative efforts with pharmacologists and microbiologists would be essential to screen a library of these novel compounds for their efficacy against a range of pathogens. The structural rigidity imparted by the gem-dimethyl group could lead to compounds with improved metabolic stability and pharmacokinetic profiles.

In the agrochemical sector, the search for new herbicides and fungicides is ongoing. Malonate derivatives have shown promise as antifungal agents. mdpi.com Research collaborations with agrochemical companies could involve the synthesis and evaluation of this compound derivatives for their potential to inhibit the growth of plant pathogens. The unique substitution pattern of this compound could lead to novel modes of action, addressing the challenge of resistance to existing agrochemicals.

Table 1: Potential Bioactive Scaffolds Derived from this compound

| Derivative Class | Potential Application | Rationale |

| Aminomethyl Malonates | Drug Discovery | Reduction of the nitro group provides a versatile synthetic handle for creating libraries of amides and other derivatives for biological screening. |

| Heterocyclic Compounds | Medicinal Chemistry | Cyclization reactions involving the malonate and a reduced nitro group could lead to novel heterocyclic systems with potential therapeutic value. |

| Michael Acceptors | Chemical Biology | Conversion to an unsaturated system would allow for covalent labeling of biological molecules. |

Bridging Fundamental Organic Chemistry with Applied Science

The exploration of the chemistry of this compound serves as a bridge between fundamental and applied research. The development of novel synthetic methodologies for the derivatization of this compound would be of interest to the broader organic chemistry community. For instance, exploring the reactivity of the tertiary nitro group and developing selective transformations would be a significant contribution to the field.

Translational research efforts would focus on scaling up the synthesis of promising derivatives identified through biological screening. Process chemistry and optimization would be crucial for making these compounds available for further preclinical and clinical studies or for field trials in an agricultural context.

Furthermore, computational studies could be employed to predict the properties and reactivity of this compound and its derivatives. Density functional theory (DFT) calculations could provide insights into the conformational preferences, electronic structure, and potential reaction pathways, thus guiding experimental work and accelerating the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl 2-methyl-2-nitromalonate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitrosation of diethyl malonate derivatives followed by nitro reduction. Key steps include:

- Nitrosation : React diethyl methylmalonate with nitrous acid (HNO₂) under controlled pH (3–5) and low temperature (0–5°C) to minimize side reactions .

- Nitro Reduction : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) in ethanol at 50–60°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

- Yield Optimization : Excess nitrosating agent and inert atmosphere (N₂/Ar) improve nitro-group retention. Typical yields range from 60–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Analysis :

- ¹H NMR : Expect signals at δ 1.2–1.4 (triplet, ester CH₃), δ 4.2–4.4 (quartet, ester CH₂), δ 3.5–3.7 (singlet, malonate CH), and δ 1.5–1.7 (singlet, methyl group) .

- ¹³C NMR : Peaks near δ 170–175 (ester carbonyl), δ 60–65 (ester CH₂), and δ 25–30 (methyl group) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density distribution. The nitro group’s electron-withdrawing effect increases α-carbon electrophilicity .

- Transition State Analysis : Identify energy barriers for nucleophilic attack (e.g., enolate formation). Compare with experimental kinetics (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in hydrolysis data under varying pH conditions?

- Case Study : Conflicting reports on hydrolysis rates in acidic (pH 2) vs. alkaline (pH 10) media.

- Acidic Hydrolysis : Protonation of the nitro group reduces electron withdrawal, slowing ester cleavage. Monitor via HPLC (retention time ~8 min, C18 column) .

- Alkaline Hydrolysis : Base-induced ester saponification dominates, but nitro-group stability decreases. Use ¹H NMR to track malonate degradation products (e.g., 2-methyl-2-nitromalonic acid) .

- Resolution : Conduct pH-controlled kinetics (pH 2–12) and isolate intermediates. Statistical analysis (e.g., ANOVA) identifies pH-dependent mechanistic pathways .

Q. What strategies mitigate side reactions during alkylation of this compound enolates?

- Experimental Design :

- Enolate Generation : Use LDA (lithium diisopropylamide) in THF at −78°C to minimize over-alkylation .

- Electrophile Selection : Primary alkyl halides (e.g., benzyl bromide) exhibit higher selectivity vs. bulky electrophiles .

- Troubleshooting :

- Byproduct Identification : GC-MS detects dialkylated products (e.g., di-benzyl derivatives, m/z ~320) .

- Quenching Optimization : Add NH₄Cl(aq) slowly to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.